2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. It is classified under the category of triazolo-pyrimidine derivatives, which are known for their diverse biological activities. The compound's molecular formula is , and its molecular weight is approximately 475.56 g/mol .
This compound is primarily classified as a triazolo-pyrimidine derivative due to the presence of both triazole and pyrimidine rings in its structure. Such compounds are often investigated for their pharmacological properties, including anticancer and antimicrobial activities.
The synthesis of 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step synthetic pathways. One common approach includes the following steps:
The molecular structure of 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can be represented using various structural formulas:
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CC5=CC=C(C=C5)C6=CC=CC=C6The compound features a biphenyl group attached to an ethanone moiety, which is further connected to a piperazine linked to a triazolo-pyrimidine structure .
The chemical reactivity of this compound can be explored through various reactions typical for triazolo-pyrimidines:
The mechanism of action for compounds like 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone often involves interactions with biological targets such as enzymes or receptors. For instance:
While specific physical properties such as density and boiling point are not extensively documented for this compound, it is generally expected to be stable under standard laboratory conditions.
Key chemical properties include:
These properties suggest potential for use in various organic synthesis applications and biological studies .
The applications of 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone primarily lie within medicinal chemistry:
Such compounds are valuable in drug discovery programs aimed at developing new therapeutic agents targeting various diseases .
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7